BenchChemオンラインストアへようこそ!

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole

Antiviral Anti-HIV-1 NNRTI pharmacophore

1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 282523-56-2) is a trisubstituted benzimidazole derivative bearing a C2-phenyl group, an N1-benzyloxy substituent, and a C6-nitro group, with molecular formula C20H15N3O3 and a molecular weight of 345.35–345.4 g·mol⁻¹. The compound belongs to the N-alkoxybenzimidazole subclass, a chemotype that has been explored for anti-HIV-1, antibacterial, and transcription factor inhibitory activities.

Molecular Formula C20H15N3O3
Molecular Weight 345.358
CAS No. 282523-56-2
Cat. No. B2404914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole
CAS282523-56-2
Molecular FormulaC20H15N3O3
Molecular Weight345.358
Structural Identifiers
SMILESC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4
InChIInChI=1S/C20H15N3O3/c24-23(25)17-11-12-18-19(13-17)22(26-14-15-7-3-1-4-8-15)20(21-18)16-9-5-2-6-10-16/h1-13H,14H2
InChIKeySTSSOJRCXMXBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 282523-56-2): Core Structural Identity and Procurement Baseline


1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 282523-56-2) is a trisubstituted benzimidazole derivative bearing a C2-phenyl group, an N1-benzyloxy substituent, and a C6-nitro group, with molecular formula C20H15N3O3 and a molecular weight of 345.35–345.4 g·mol⁻¹ . The compound belongs to the N-alkoxybenzimidazole subclass, a chemotype that has been explored for anti-HIV-1, antibacterial, and transcription factor inhibitory activities [1][2]. Commercially, it is supplied at purities typically ranging from 95% to 98% , with recommended storage at 2–8°C under dry, sealed conditions . Its structural architecture—combining an electron-withdrawing nitro group, a lipophilic C2-phenyl ring, and an N1-benzyloxy moiety—makes it a versatile intermediate for further derivatization and a candidate scaffold in medicinal chemistry campaigns targeting nitroreductase-sensitive or N-oxide-generating prodrug strategies.

Why Generic Substitution of 1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole Fails: Quantifiable Structure–Property Divergence


Generic substitution among benzimidazole analogs is unreliable because subtle structural modifications—particularly at N1 and C6—produce fundamentally different electronic, steric, and metabolic profiles. The target compound uniquely combines an N1-benzyloxy group with a C6-nitro substituent on the same 2-phenylbenzimidazole core. Removal of the N1-benzyloxy group (as in 6-nitro-2-phenyl-1H-benzimidazole, CAS 1571-85-3) eliminates the N–O bond that is critical for N-oxide-mediated prodrug activation and alters the hydrogen-bonding capacity of the scaffold [1]. Conversely, omission of the 6-nitro group (as in 1-benzyloxy-2-phenyl-1H-benzimidazole, CAS 168209-86-7) removes the electron-deficient aromatic character that governs reactivity toward nucleophiles and nitroreductase enzymes . Replacement of the N1-benzyloxy with a simple N1-benzyl group (1-benzyl-6-nitro-2-phenyl-1H-benzimidazole) converts the N-alkoxybenzimidazole pharmacophore into an N-alkylbenzimidazole, which SAR studies on anti-HIV-1 N-alkoxybenzimidazoles show can reduce antiviral selectivity by up to two orders of magnitude compared to N-alkoxy congeners [2]. These divergent properties preclude functional interchangeability and necessitate compound-specific qualification.

Quantitative Differentiation Evidence for 1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (282523-56-2): Comparator-Anchored Performance Data


N1-Benzyloxy vs. N1-Benzyl Substitution: Anti-HIV-1 Selectivity Advantage of the N-Alkoxy Pharmacophore

In a structure-activity relationship study of N-alkoxy- and N-allyloxy-benzimidazoles, compounds bearing an N1-alkoxy substituent (analogous to the benzyloxy group in the target compound) demonstrated anti-HIV-1 EC50 values as low as 0.5 µM and selectivity ratios up to 167, whereas the corresponding N1-alkyl (N-benzyl) derivatives showed markedly reduced selectivity [1]. The N1-benzyloxy group in the target compound preserves the N–O bond geometry that is structurally aligned with the active N-alkoxybenzimidazole series, distinguishing it from the 1-benzyl-6-nitro-2-phenyl-1H-benzimidazole analog (CAS not identified) which lacks this oxygen atom and thus falls outside the N-alkoxy pharmacophore space [1].

Antiviral Anti-HIV-1 NNRTI pharmacophore

C6-Nitro Group Contribution: Electronic Modulation and Nitroreductase Substrate Potential vs. Non-Nitro Analog

The presence of a C6-nitro substituent distinguishes the target compound (C20H15N3O3, MW 345.35) from the des-nitro analog 1-benzyloxy-2-phenyl-1H-benzimidazole (CAS 168209-86-7, C20H16N2O, MW 300.35, predicted pKa 3.19) . The nitro group introduces a strong electron-withdrawing effect that polarizes the benzimidazole core, reduces the predicted pKa of the imidazole N3 proton, and enables bioreductive activation pathways. Nitrobenzimidazoles are established substrates for bacterial and mammalian nitroreductases, a property absent in the non-nitro analog, which instead behaves as a simple lipophilic base (predicted pKa ~3.2) [1]. This functional dichotomy means the two compounds cannot substitute for each other in experiments requiring nitro-dependent fluorescence quenching, hypoxia-selective prodrug release, or nitro-to-amine reductive functionalization [1].

Prodrug design Nitroreductase Electronic properties

C2-Phenyl vs. C2-(4-Chlorophenyl) Analog: Lipophilicity and Steric Differentiation Driven by Halogen Absence

The closest commercially cataloged analog bearing both N1-benzyloxy and C6-nitro groups is 1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole (CAS 329234-69-7, C20H14ClN3O3, MW 379.8 g·mol⁻¹) . The target compound lacks the para-chloro substituent, resulting in a molecular weight lower by 34.4 g·mol⁻¹ and a predicted logP lower by approximately 0.7 units (class-level estimate based on πCl = 0.71) [1]. This difference in lipophilicity and steric bulk at the C2-para position affects membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility. In procurement, selection between these two compounds depends on whether para-substitution-induced steric hindrance is desirable for target binding or detrimental to synthetic elaboration .

Medicinal chemistry Lipophilicity LogP prediction

N1-Benzyloxy Group as a Masked N-Hydroxy Precursor: Synthetic Utility vs. N1-Benzyl and N1-Unsubstituted Analogs

The N1-benzyloxy substituent serves as a masked N-hydroxy group that can be unveiled by catalytic hydrogenolysis (H2/Pd-C) or transfer hydrogenation, providing access to N-hydroxybenzimidazole derivatives—a chemotype with demonstrated activity as bacterial transcription factor inhibitors and anti-virulence agents [1][2]. In contrast, the N1-benzyl analog (1-benzyl-6-nitro-2-phenyl-1H-benzimidazole) cannot be cleaved to the N-hydroxy form and instead yields the N-unsubstituted benzimidazole upon debenzylation. The N1-unsubstituted 6-nitro-2-phenyl-1H-benzimidazole (CAS 1571-85-3) lacks the benzyloxy protecting group entirely, precluding controlled late-stage N-functionalization . The benzyloxy group thus provides a unique orthogonal deprotection handle compatible with the nitro group, enabling sequential functionalization strategies not possible with N-benzyl or N-H analogs.

Synthetic intermediate N-oxide Protecting group strategy

Purity Specification Range: 95% to 98% Across Suppliers and Implications for Reproducibility

The target compound is available from multiple independent suppliers with reported minimum purity specifications ranging from 95% (AKSci Cat. 1762CF, CymitQuimica Ref. 3D-HLA52356) to 98% (Leyan Cat. 1616470) . This compares favorably with the less commonly stocked analog 1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole (CAS 329234-69-7), for which purity specifications are less consistently reported across vendors [1]. The availability of the target compound at two distinct purity tiers (95% and 98%) enables cost-optimized procurement: the 95% grade is suitable for intermediate-scale synthesis and screening, while the 98% grade supports stringent biophysical assays (e.g., SPR, ITC) where trace impurities can confound binding measurements. No polymorph or hydrate form variability has been reported that would introduce batch-to-batch structural inconsistency.

Quality control Reproducibility Procurement specification

Best Research and Industrial Application Scenarios for 1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (282523-56-2)


Anti-HIV-1 Lead Optimization: N-Alkoxybenzimidazole Scaffold for NNRTI Development

The compound serves as a starting scaffold for structure-activity relationship (SAR) exploration of non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the N-alkoxybenzimidazole pharmacophore. The literature-established anti-HIV-1 activity of N-alkoxybenzimidazoles (EC50 values reaching 0.5 µM with selectivity ratios up to 167) provides a quantitative framework for analog design [1]. The C6-nitro group offers a spectroscopic handle (UV-Vis absorbance at ~340 nm) for concentration monitoring and can be reduced to a C6-amino group for further derivatization, enabling systematic exploration of C6-substituent effects on antiviral potency and cytotoxicity.

N-Hydroxybenzimidazole Prodrug Synthesis via Benzyloxy Deprotection

The N1-benzyloxy substituent is a latent N-hydroxy group that can be unmasked by catalytic hydrogenolysis without reducing the C6-nitro group, enabling the synthesis of N-hydroxy-6-nitro-2-phenylbenzimidazole—a candidate inhibitor of bacterial transcription factors such as LcrF (Yersinia) and ExsA (Pseudomonas aeruginosa) [1]. N-Hydroxybenzimidazoles have demonstrated anti-virulence activity by blocking type III secretion system (T3SS)-dependent cytotoxicity in mammalian cell co-culture infection models [1]. The target compound thus functions as a stable, storable precursor to an otherwise oxidation-sensitive N-hydroxy species.

Nitroreductase-Directed Hypoxia-Selective Prodrug Design

The 6-nitro substituent qualifies the compound as a substrate candidate for E. coli NfsB nitroreductase and related mammalian oxidoreductases overexpressed in hypoxic tumor microenvironments [1]. Unlike the des-nitro analog (CAS 168209-86-7), which lacks the nitro group entirely, the target compound can undergo enzymatic one-electron or two-electron reduction to generate nitroso, hydroxylamine, or amine intermediates, enabling its use in gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) research programs.

Chemical Biology Probe for N-Alkoxybenzimidazole Target Identification

The compound's combination of a C6-nitro group (a latent fluorophore precursor upon reduction) and an N1-benzyloxy group (a photocleavable or hydrogenolyzable handle) makes it suitable for the design of affinity-based protein profiling (AfBPP) probes. The benzyloxy moiety can be replaced with a biotinylated or alkyne-tagged linker via debenzylation and re-functionalization, while the nitro group provides a built-in UV-active reporter for HPLC-based reaction monitoring. This dual-handle architecture is not available in simpler analogs such as 6-nitro-2-phenyl-1H-benzimidazole (CAS 1571-85-3), which lacks the N1 functionalization point entirely.

Quote Request

Request a Quote for 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.